molecular formula C8H6Cl2N2O2 B8559656 N-(3,5-dichlorophenyl)-2-hydroxyiminoacetamide CAS No. 18711-11-0

N-(3,5-dichlorophenyl)-2-hydroxyiminoacetamide

Cat. No. B8559656
CAS RN: 18711-11-0
M. Wt: 233.05 g/mol
InChI Key: HRMNKWRSPDMLNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dichlorophenyl)-2-hydroxyiminoacetamide is a useful research compound. Its molecular formula is C8H6Cl2N2O2 and its molecular weight is 233.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3,5-dichlorophenyl)-2-hydroxyiminoacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,5-dichlorophenyl)-2-hydroxyiminoacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

18711-11-0

Molecular Formula

C8H6Cl2N2O2

Molecular Weight

233.05 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-2-hydroxyiminoacetamide

InChI

InChI=1S/C8H6Cl2N2O2/c9-5-1-6(10)3-7(2-5)12-8(13)4-11-14/h1-4,14H,(H,12,13)

InChI Key

HRMNKWRSPDMLNM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)NC(=O)C=NO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspension of 3,5-difluoroaniline (10 g, 0.0617 mol) in water (40 ml) and 37 per cent strength hydrochloric acid (5.3 ml, 0.066 mol) was added to a solution of chloral hydrate (11 g, 0.066 mol) and sodium sulfate (70 g) in water (240 ml). A solution of hydroxylamine hydrochloride (13.5 g, 0.195 mmol) in water (60 ml) was added to this mixture. The reaction mixture was boiled under reflux for 1 h, during which a clear reaction solution formed, from which a reaction product already precipitated out when hot. The mixture was stirred at room temperature for 16 h and, after filtration and washing with water (3×50 ml), the desired oxime was obtained in a yield of 84% (12.1 g) with a melting point of 179° C. as a yellow solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step Two
Quantity
70 g
Type
reactant
Reaction Step Two
Name
Quantity
240 mL
Type
solvent
Reaction Step Two
Quantity
13.5 g
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Name
Yield
84%

Synthesis routes and methods II

Procedure details

A mixture of 3,5-dichloroaniline (10.0 g, 61.7 mmol) in H2O(50 mL), concentrated HCl(12 mL) and 1,4-dioxane (20 mL) was heated to be clear solution, and then added to a mixture of chloral hydrated (10.5 g, 66.9 mmol) and Na2SO4 (66.0 g) in H2O (224 mL) which has been warmed to 50° C. To the above mixture was added hydroxylamine hydrochloride (13.0 g, 180 mmol) in H2O (60 mL), and the mixture was refluxed for 50 mins. After cooling down to room temperature, the insoluble solids was filtered, was washed with excess H2O, and dried in vacuo to provide 12.8 g (89%) of the title compound as a pale yellow solid:
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step Two
Quantity
66 g
Type
reactant
Reaction Step Two
Name
Quantity
224 mL
Type
solvent
Reaction Step Two
Quantity
13 g
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Yield
89%

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